molecular formula C9H13NO B12070520 (R)-3-(1-Aminopropyl)phenol CAS No. 856758-60-6

(R)-3-(1-Aminopropyl)phenol

Cat. No.: B12070520
CAS No.: 856758-60-6
M. Wt: 151.21 g/mol
InChI Key: GWAYOJOTLSFFHL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(1-Aminopropyl)phenol is an organic compound characterized by a phenol group substituted with an aminopropyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminopropyl)phenol typically involves the following steps:

    Starting Material: The process begins with phenol as the starting material.

    Alkylation: The phenol undergoes alkylation with a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Amination: The resulting alkylated phenol is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to introduce the aminopropyl group.

Industrial Production Methods

In an industrial setting, the production of ®-3-(1-Aminopropyl)phenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminopropyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like cyanide (CN-), hydroxide (OH-)

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols, amines

    Substitution: Various substituted phenols and amines

Scientific Research Applications

®-3-(1-Aminopropyl)phenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of phenolic compounds with biological systems.

    Industrial Applications: The compound is used in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism by which ®-3-(1-Aminopropyl)phenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, while the aminopropyl group can engage in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Aminopropyl)phosphonic acid
  • 2-(1-Aminopropyl)phenol
  • 4-(1-Aminopropyl)phenol

Uniqueness

®-3-(1-Aminopropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

856758-60-6

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-[(1R)-1-aminopropyl]phenol

InChI

InChI=1S/C9H13NO/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9,11H,2,10H2,1H3/t9-/m1/s1

InChI Key

GWAYOJOTLSFFHL-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)O)N

Canonical SMILES

CCC(C1=CC(=CC=C1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.